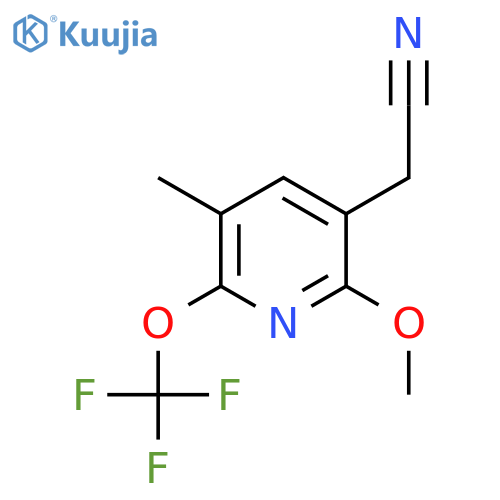Cas no 1804642-63-4 (2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile)

1804642-63-4 structure
商品名:2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile
CAS番号:1804642-63-4
MF:C10H9F3N2O2
メガワット:246.185872793198
CID:4838309
2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile
-
- インチ: 1S/C10H9F3N2O2/c1-6-5-7(3-4-14)9(16-2)15-8(6)17-10(11,12)13/h5H,3H2,1-2H3
- InChIKey: SABDVVKWZSPARA-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C)C=C(CC#N)C(=N1)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 300
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088092-1g |
2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile |
1804642-63-4 | 97% | 1g |
$1,534.70 | 2022-04-02 |
2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
1804642-63-4 (2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
